molecular formula C15H13ClN4OS B2981480 5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034558-96-6

5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2981480
CAS RN: 2034558-96-6
M. Wt: 332.81
InChI Key: PSNPWEOJSMINSY-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide” is a chemical compound that has been mentioned in the context of various research studies . It is related to the field of medicinal chemistry, with potential applications in the treatment of certain conditions .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions . For instance, the synthesis of a related compound involved the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a sequence of functional group transformations, namely hydrogenation, Sandmeyer iodination, and Grignard carboxylation .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . For instance, the X-ray crystal structure of a related compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied . For example, a related compound formed reactive metabolites in microsomal incubations .

Scientific Research Applications

  • Antitumor Properties : A study by Stevens et al. (1984) explored the synthesis of imidazotetrazines, which are closely related to the compound . These compounds have demonstrated curative activity against certain types of leukemia, suggesting potential as antitumor agents (Stevens et al., 1984).

  • Synthesis and Mechanism Studies : Ledenyova et al. (2018) studied the reaction of related compounds with thiourea, revealing important insights into their chemical behavior and potential applications in creating more effective pharmaceuticals (Ledenyova et al., 2018).

  • Antimycobacterial Activity : A 2020 study by Marvadi et al. focused on novel derivatives similar to the compound for their antimycobacterial activity. These compounds were evaluated against Mycobacterium tuberculosis, demonstrating promising results as potential antitubercular agents (Marvadi et al., 2020).

  • Molluscicidal Properties : Research by El-bayouki et al. (1988) involved the synthesis of thiazolo[5,4-d]pyrimidines, which are structurally related and have been screened for activity against snails, an intermediate host of schistosomiasis (El-bayouki et al., 1988).

  • Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : A study by Khurana et al. (2014) explored the optimization of chemical functionalities in indole-2-carboxamides, closely related to the compound , highlighting their role in the allosteric modulation of CB1, which has implications in the development of new drugs affecting the endocannabinoid system (Khurana et al., 2014).

Safety and Hazards

The safety and hazards associated with such compounds are typically assessed during clinical development . For instance, a related compound is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Future Directions

The future directions for research on such compounds often involve further clinical trials and studies to assess their efficacy and safety . For instance, a related compound is currently being tested in phase III clinical trials for the treatment of primary insomnia .

properties

IUPAC Name

5-chloro-N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNPWEOJSMINSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-carboxamide

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